Cas no 51550-10-8 (2(3H)-Benzothiazolone,5-(trifluoromethyl)-(9CI))
2(3H)-Benzothiazolone,5-(trifluoromethyl)-(9CI) Chemical and Physical Properties
Names and Identifiers
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- 2(3H)-Benzothiazolone,5-(trifluoromethyl)-(9CI)
- 5-TrifluoroMethyl-2(3H)-benzothiazolone
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- MDL: MFCD09749244
- Inchi: 1S/C8H4F3NOS/c9-8(10,11)4-1-2-6-5(3-4)12-7(13)14-6/h1-3H,(H,12,13)
- InChI Key: GQCXVFULKHJLAY-UHFFFAOYSA-N
- SMILES: S1C(NC2C=C(C(F)(F)F)C=CC1=2)=O
Computed Properties
- Exact Mass: 218.99700
Experimental Properties
- PSA: 61.10000
- LogP: 2.60840
2(3H)-Benzothiazolone,5-(trifluoromethyl)-(9CI) Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2(3H)-Benzothiazolone,5-(trifluoromethyl)-(9CI) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A059006111-5g |
5-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one |
51550-10-8 | 97% | 5g |
$654.00 | 2023-09-01 | |
| abcr | AB543226-250 mg |
5-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one; . |
51550-10-8 | 250MG |
€255.80 | 2023-04-14 | ||
| abcr | AB543226-1 g |
5-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one; . |
51550-10-8 | 1g |
€561.00 | 2023-04-14 | ||
| Crysdot LLC | CD11112546-1g |
5-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one |
51550-10-8 | 97% | 1g |
$349 | 2024-07-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1737164-1g |
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51550-10-8 | 98% | 1g |
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| Ambeed | A293652-1g |
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51550-10-8 | 97% | 1g |
$205.0 | 2024-04-19 | |
| eNovation Chemicals LLC | Y1242205-50mg |
2(3H)-Benzothiazolone,5-(trifluoromethyl)-(9CI) |
51550-10-8 | 97% | 50mg |
$265 | 2025-02-22 | |
| eNovation Chemicals LLC | Y1242205-250mg |
2(3H)-Benzothiazolone,5-(trifluoromethyl)-(9CI) |
51550-10-8 | 97% | 250mg |
$520 | 2025-02-22 | |
| Chemenu | CM521464-1g |
5-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one |
51550-10-8 | 97% | 1g |
$*** | 2023-05-30 | |
| eNovation Chemicals LLC | Y1242205-250mg |
2(3H)-Benzothiazolone,5-(trifluoromethyl)-(9CI) |
51550-10-8 | 97% | 250mg |
$290 | 2024-06-06 |
2(3H)-Benzothiazolone,5-(trifluoromethyl)-(9CI) Suppliers
2(3H)-Benzothiazolone,5-(trifluoromethyl)-(9CI) Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on 2(3H)-Benzothiazolone,5-(trifluoromethyl)-(9CI)
Introduction to 2(3H)-Benzothiazolone,5-(trifluoromethyl)-(9CI) and Its Significance in Modern Chemical Research
The compound with the CAS number 51550-10-8, identified as 2(3H)-Benzothiazolone,5-(trifluoromethyl)-(9CI), represents a fascinating molecule in the realm of chemical biology and pharmaceutical innovation. This heterocyclic compound, featuring a benzothiazole core with a trifluoromethyl substituent, has garnered significant attention due to its unique structural and functional properties. The benzothiazole scaffold is well-documented for its role in various biological processes, while the introduction of a trifluoromethyl group enhances its pharmacological potential by modulating electronic and steric effects.
Recent advancements in medicinal chemistry have highlighted the importance of 2(3H)-Benzothiazolone,5-(trifluoromethyl)-(9CI) as a versatile intermediate in the synthesis of bioactive molecules. The trifluoromethyl group, in particular, is renowned for its ability to improve metabolic stability, binding affinity, and overall pharmacokinetic profiles of drug candidates. This has led to extensive research into its applications in developing novel therapeutic agents targeting various diseases.
In the context of contemporary research, 2(3H)-Benzothiazolone,5-(trifluoromethyl)-(9CI) has been explored for its potential in combating infectious diseases and chronic conditions. Studies have demonstrated its efficacy in inhibiting certain enzymatic pathways associated with pathogenic microorganisms. The trifluoromethyl moiety plays a crucial role in enhancing the molecule's interaction with biological targets, thereby increasing its therapeutic efficacy. This has prompted investigations into its derivatives as potential candidates for antiviral and antibacterial treatments.
The synthesis of 2(3H)-Benzothiazolone,5-(trifluoromethyl)-(9CI) involves intricate organic transformations that highlight the compound's synthetic utility. The benzothiazolone core can be modified through various functionalization strategies, allowing chemists to tailor its properties for specific applications. For instance, the introduction of additional substituents or the manipulation of the core structure can lead to novel compounds with enhanced biological activity. These synthetic pathways have been optimized to ensure high yields and purity, making 51550-10-8 a valuable building block in drug discovery programs.
One of the most compelling aspects of 2(3H)-Benzothiazolone,5-(trifluoromethyl)-(9CI) is its role in developing targeted therapies. The trifluoromethyl group's ability to influence electronic distributions makes it an attractive feature for designing molecules that interact selectively with disease-causing targets. This has been particularly relevant in the development of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. Researchers have leveraged the compound's structural features to create analogs with improved selectivity and reduced side effects.
Moreover, the pharmacokinetic advantages offered by the trifluoromethyl group have made 2(3H)-Benzothiazolone,5-(trifluoromethyl)-(9CI) a preferred scaffold for drug development. Studies have shown that compounds incorporating this moiety often exhibit better bioavailability and longer half-lives compared to their non-fluorinated counterparts. This has spurred interest in exploring its use in long-term therapeutic regimens, particularly for chronic conditions where sustained drug levels are essential.
The compound's potential extends beyond traditional pharmaceutical applications. Its unique chemical properties make it suitable for use in material science and agrochemicals. For instance, derivatives of 51550-10-8 have been investigated for their ability to enhance polymer stability and resistance to environmental degradation. In agrochemicals, these derivatives show promise as intermediates in the synthesis of pesticides and herbicides that are more effective and environmentally friendly.
As research continues to uncover new applications for 2(3H)-Benzothiazolone,5-(trifluoromethyl)-(9CI), collaborations between academic institutions and pharmaceutical companies are becoming increasingly common. These partnerships aim to accelerate the translation of laboratory findings into clinical applications. The compound's versatility and well-documented properties make it an ideal candidate for preclinical studies aimed at identifying new therapeutic opportunities.
In conclusion, 2(3H)-Benzothiazolone, CAS no 51550-10-8, stands as a testament to the ingenuity of modern chemical research. Its unique structural features and functional attributes have positioned it as a cornerstone in drug discovery and material science. As scientists continue to explore its potential applications, this compound will undoubtedly play a pivotal role in shaping the future of therapeutic interventions across multiple disciplines.
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